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Introduction
Glyphosate, a broad-spectrum systemic herbicide, is one of the most widely used pesticides

globally. Its extensive use has raised concerns about its potential impact on human health and

the environment, necessitating rapid, sensitive, and reliable methods for its detection in various

matrices such as water, soil, and food products. Immunoassays, which are based on the

specific binding between an antibody and its target antigen, offer a powerful platform for the

rapid detection of glyphosate. These techniques are often characterized by their high

specificity, sensitivity, and speed, making them ideal for high-throughput screening and on-site

analysis.

This document provides detailed application notes and experimental protocols for various

immunoassay techniques for the rapid detection of glyphosate, including Enzyme-Linked

Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), and Electrochemical

Immunosensors.
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Competitive ELISA is a highly sensitive and quantitative method for detecting small molecules

like glyphosate. In this format, free glyphosate in the sample competes with a labeled

glyphosate conjugate for binding to a limited number of anti-glyphosate antibodies. The

resulting signal is inversely proportional to the concentration of glyphosate in the sample.

Principle of Competitive ELISA for Glyphosate Detection
A microtiter plate is coated with a secondary antibody (e.g., goat anti-rabbit IgG). A mixture of

the sample (containing the unknown amount of glyphosate) and a specific rabbit anti-

glyphosate antibody is added to the wells. Subsequently, a glyphosate-enzyme conjugate (e.g.,

glyphosate-horseradish peroxidase, HRP) is added. The free glyphosate in the sample and the

glyphosate-enzyme conjugate compete for binding to the anti-glyphosate antibody. After an

incubation period, the unbound reagents are washed away. A substrate for the enzyme is then

added, and the resulting color development is measured using a spectrophotometer. The

intensity of the color is inversely proportional to the concentration of glyphosate in the sample.

Experimental Protocol for Competitive ELISA
Materials and Reagents:

96-well microtiter plates coated with goat anti-rabbit antibody

Anti-glyphosate antibody (rabbit polyclonal or monoclonal)[1]

Glyphosate-HRP conjugate

Glyphosate standards (0, 0.05, 0.1, 0.5, 1, 5 ng/mL)

Sample diluent (e.g., phosphate-buffered saline (PBS) with 0.05% Tween-20)

Wash buffer (PBS with 0.05% Tween-20)

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

Stop solution (e.g., 2 M H₂SO₄)

Derivatization reagent (e.g., a mixture of acetone, triethylamine, and

fluorenylmethyloxycarbonyl chloride (FMOC-Cl))
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Microplate reader

Assay Procedure:

Sample and Standard Derivatization:

To 100 µL of each standard, control, and sample in a separate tube, add 100 µL of the

derivatization reagent.[2]

Vortex the tubes and incubate at room temperature for 10 minutes.[2] This step is crucial

as glyphosate itself is a small molecule and derivatization enhances its immunogenicity.[2]

Coating of the Microtiter Plate (if not pre-coated):

Coat the wells of a 96-well microtiter plate with 100 µL/well of goat anti-rabbit IgG antibody

(1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[3]

Wash the plate three times with wash buffer.

Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1%

BSA in PBS) to each well and incubate for 1-2 hours at 37°C.[3]

Wash the plate three times with wash buffer.

Immunoassay:

Add 50 µL of the derivatized standards, controls, or samples to the appropriate wells of the

pre-coated microtiter plate.[4]

Add 50 µL of the anti-glyphosate antibody solution to each well.[4]

Incubate for 30 minutes at room temperature.[4]

Add 50 µL of the glyphosate-HRP conjugate to each well.

Incubate for 60 minutes at room temperature.[4]

Wash the plate 3-5 times with wash buffer to remove unbound reagents.
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Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room

temperature in the dark. A blue color will develop.

Stop the reaction by adding 50 µL of stop solution to each well. The color will change from

blue to yellow.

Data Analysis:

Read the absorbance of each well at 450 nm using a microplate reader.

Create a standard curve by plotting the absorbance values against the corresponding

glyphosate concentrations of the standards.

Determine the concentration of glyphosate in the samples by interpolating their

absorbance values from the standard curve.
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Caption: Workflow of the competitive ELISA for glyphosate detection.

Lateral Flow Immunoassay (LFIA) for Rapid
Glyphosate Screening
Lateral flow immunoassays, also known as strip tests, are simple, rapid, and cost-effective

devices for the qualitative or semi-quantitative detection of analytes. They are particularly well-
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suited for on-site and point-of-care testing.

Principle of Competitive LFIA for Glyphosate Detection
A typical competitive LFIA for glyphosate consists of a sample pad, a conjugate pad, a

nitrocellulose membrane with a test line (T-line) and a control line (C-line), and an absorbent

pad. The conjugate pad contains gold nanoparticles (or other labels) conjugated to anti-

glyphosate antibodies. The T-line is coated with a glyphosate-protein conjugate, and the C-line

is coated with a secondary antibody that binds to the anti-glyphosate antibody.

When a sample containing glyphosate is applied to the sample pad, it flows along the strip. If

glyphosate is present, it will bind to the antibody-gold nanoparticle conjugates. This complex

then flows past the T-line. Since the antibody is already bound to glyphosate from the sample, it

cannot bind to the glyphosate-protein conjugate on the T-line, resulting in a weak or no visible

line. If no glyphosate is present in the sample, the antibody-gold nanoparticle conjugates will

bind to the glyphosate-protein conjugate on the T-line, producing a visible colored line. The C-

line should always appear, indicating that the strip is working correctly. The intensity of the T-

line is inversely proportional to the concentration of glyphosate in the sample.

Experimental Protocol for LFIA
Materials and Reagents:

Glyphosate lateral flow test strips

Sample extraction buffer (e.g., distilled water for water samples, specific buffers for soil or

food)[5]

Pipettes

Timer

Assay Procedure:

Sample Preparation:

Water Samples: No preparation is usually required.
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Soil Samples: Weigh a known amount of soil, add a specific volume of extraction buffer,

vortex, and allow the sediment to settle. Use the supernatant for the assay.

Food Samples: Homogenize the sample, extract with an appropriate solvent, and dilute

the extract with the assay buffer. A simple extraction with distilled water is often sufficient

for many matrices.[5]

Test Procedure:

Place the test strip on a flat, dry surface.

Apply a specific volume of the prepared sample (e.g., 100 µL) to the sample pad of the

test strip.

Allow the strip to develop for a specified time (typically 5-15 minutes).[6]

Result Interpretation:

Qualitative: Observe the presence and intensity of the T-line and C-line. A visible C-line

confirms the validity of the test. A T-line that is weaker than the C-line or absent indicates a

positive result for glyphosate. A T-line with similar or stronger intensity than the C-line

indicates a negative result.

Semi-Quantitative/Quantitative: Use a portable strip reader to measure the intensity of the

T-line and C-line for a more precise concentration determination.

Workflow for Lateral Flow Immunoassay
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Caption: Workflow of the lateral flow immunoassay for glyphosate.
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Electrochemical Immunosensor for High-Sensitivity
Glyphosate Detection
Electrochemical immunosensors offer very high sensitivity and are amenable to miniaturization

for portable detection systems. This protocol describes a competitive electrochemical

immunoassay using antibody-modified magnetic beads.

Principle of Electrochemical Immunosensor
Anti-glyphosate antibodies are immobilized on the surface of magnetic beads. The sample

containing glyphosate is mixed with the antibody-coated magnetic beads and a known

concentration of an enzyme-labeled glyphosate conjugate (e.g., glyphosate-HRP). A

competitive reaction occurs between the free glyphosate in the sample and the enzyme-labeled

glyphosate for binding to the antibodies on the magnetic beads. After incubation, the magnetic

beads are separated from the solution using a magnet, and the unbound reagents are washed

away. The beads are then resuspended in a solution containing a substrate for the enzyme.

The enzyme catalyzes a reaction that produces an electrochemically active product, which is

then detected using an electrode (e.g., a screen-printed electrode). The measured current is

inversely proportional to the concentration of glyphosate in the sample.

Experimental Protocol for Electrochemical
Immunosensor
Materials and Reagents:

Anti-glyphosate antibody-coated magnetic beads

Glyphosate-HRP conjugate

Glyphosate standards

Sample diluent

Wash buffer

Electrochemical substrate solution (e.g., TMB/H₂O₂)
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Screen-printed carbon electrodes (SPCEs)

Potentiostat

Magnetic separator

Assay Procedure:

Sample and Standard Derivatization:

Derivatize the standards, controls, and samples as described in the ELISA protocol.[2]

Competitive Reaction:

In a microtube, mix 50 µL of the derivatized standard, control, or sample with 50 µL of the

anti-glyphosate antibody-coated magnetic bead suspension.

Add 50 µL of the glyphosate-HRP conjugate.

Incubate the mixture for 30 minutes at room temperature with gentle shaking to allow the

competitive binding to occur.

Magnetic Separation and Washing:

Place the microtubes in a magnetic separator to pellet the magnetic beads.

Carefully aspirate and discard the supernatant.

Wash the magnetic beads 3-5 times with wash buffer. After the final wash, remove all

residual buffer.

Electrochemical Detection:

Resuspend the washed magnetic beads in 100 µL of the electrochemical substrate

solution.

Incubate for 10-15 minutes at room temperature to allow the enzymatic reaction to

proceed.
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Transfer the solution to the surface of a screen-printed carbon electrode.

Measure the current response using a potentiostat (e.g., using chronoamperometry or

differential pulse voltammetry).

Data Analysis:

Construct a standard curve by plotting the electrochemical signal (e.g., current) against

the glyphosate concentration of the standards.

Determine the glyphosate concentration in the samples from the standard curve.

Workflow for Electrochemical Immunosensor
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Caption: Workflow of the electrochemical immunosensor for glyphosate.

Data Presentation: Comparison of Immunoassay
Techniques
The following table summarizes the performance characteristics of the different immunoassay

techniques for glyphosate detection.
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Feature
Competitive
ELISA

Lateral Flow
Immunoassay
(LFIA)

Electrochemic
al
Immunosensor

Fluorescent
Immunoassay

Principle

Competitive

binding in a 96-

well plate format

with enzymatic

colorimetric

detection.

Competitive

binding on a

nitrocellulose

membrane with

visual or reader-

based detection.

Competitive

binding on

magnetic beads

with

electrochemical

detection.

Competitive

binding with

fluorescent

signal detection.

Limit of Detection

(LOD)

0.05 ppb (µg/L)

[4]

2 ppb for water,

25 ppb for wheat

and oats[5]

5 ng/L[7][8] 0.09 ng/mL[9]

Linear Range 0.075 - 4.0 ppb

2 - 1000 ppb for

water, 25 - 3000

ppb for wheat

and oats[5]

0 - 10,000

ng/L[2][8]
0 - 100 ng/mL[9]

Assay Time ~2 hours[4] < 20 minutes[5] ~1 hour ~30 minutes[10]

Quantification Quantitative

Qualitative to

Quantitative (with

reader)

Quantitative Quantitative

Throughput
High (96-well

plate)
Low to Medium Medium

High (96-well

plate)

Portability Lab-based Highly portable
Potentially

portable

Lab-based to

portable

Advantages

High sensitivity,

quantitative, high

throughput.

Rapid, user-

friendly, cost-

effective,

portable.

Very high

sensitivity,

potential for

miniaturization.

High sensitivity,

wider dynamic

range.[9]

Disadvantages Longer assay

time, requires lab

equipment.

Generally less

sensitive than

ELISA, semi-

Can be more

complex, may

require

Requires a

fluorescence

reader.
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quantitative

without a reader.

specialized

equipment.

Conclusion
Immunoassay techniques provide a range of powerful tools for the rapid and sensitive

detection of glyphosate in various samples. The choice of a particular method depends on the

specific application requirements, such as the desired sensitivity, assay time, cost, and

portability. Competitive ELISA offers high sensitivity and is suitable for laboratory-based

quantification of a large number of samples. Lateral flow immunoassays are ideal for rapid, on-

site screening due to their simplicity and speed. Electrochemical and fluorescent

immunosensors provide enhanced sensitivity and are promising for the development of next-

generation portable detection systems. The detailed protocols and comparative data presented

in these application notes are intended to guide researchers and scientists in selecting and

implementing the most appropriate immunoassay for their glyphosate detection needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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